1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the spiro ring system makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction can be summarized as follows:
[ \text{1,4-Dioxa-8-azaspiro[4.5]decane} + \text{Benzoic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor to the benzoate derivative, used in similar applications.
4-Piperidone ethylene acetal: Another spiro compound with different functional groups, used in organic synthesis.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate is unique due to its combination of a spirocyclic structure with a benzoate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl benzoate |
InChI |
InChI=1S/C14H17NO4/c16-13(12-4-2-1-3-5-12)19-15-8-6-14(7-9-15)17-10-11-18-14/h1-5H,6-11H2 |
InChI Key |
VUJNCESYQSADHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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